molecular formula C17H31F3N2O3S B1603071 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 404001-52-1

1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No. B1603071
M. Wt: 400.5 g/mol
InChI Key: RSNWMNCQEJIOHL-UHFFFAOYSA-M
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Description

“1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate” is a type of ionic liquid . Its molecular formula is C18H31F6N3O4S2 and it has a molecular weight of 531.57 . It appears as a colorless to brown clear liquid .


Physical And Chemical Properties Analysis

“1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate” is a liquid at 20°C . It has a specific gravity of 1.25 and a refractive index of 1.44 . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .

Scientific Research Applications

Small-Angle X-ray Scattering Studies

1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate has been investigated for its phase behavior and structure. In a study by Bradley et al. (2002), the salt's amphiphilic characteristics were explored using small-angle X-ray scattering, revealing the formation of lamellar, sheetlike arrays in the crystalline phase and a smectic liquid crystalline phase at higher temperatures (Bradley et al., 2002).

Electropolymerization Studies

Sekiguchi, Atobe, and Fuchigami (2002) studied the use of 1-dodecyl-3-methylimidazolium trifluoromethanesulfonate as an electrolyte for electropolymerization. Their findings indicated an increase in polymerization rate, electrochemical capacity, and electroconductivity when using this salt as an electrolyte (Sekiguchi et al., 2002).

Interaction with Anionic Dyes

Research by Safavi et al. (2008) explored the interaction of 1-dodecyl-3-methylimidazolium chloride with anionic dyes, providing insights into the spectral shifts caused by these interactions. This study is relevant due to the structural similarities with the trifluoromethanesulfonate variant (Safavi et al., 2008).

Liquid Crystal State Research

Leclercq and Schmitzer (2014) investigated 1-dodecyl-3-methylimidazolium trifluoromethanesulfonate for its ability to form liquid crystal phases, which can be used to obtain crystal packing. This highlights the compound's role in the formation of structured liquid crystalline phases (Leclercq & Schmitzer, 2014).

Fuel Desulfurization Studies

Kędra-Królik et al. (2011) investigated the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate in deep desulfurization of fuels. This study demonstrates the potential of similar imidazolium salts in fuel processing and purification (Kędra-Królik et al., 2011).

Vibrational Spectroscopy Study

Kausteklis et al. (2019) performed a detailed structural and vibrational characterization of 1-butyl-3-methylimidazolium trifluoromethanesulfonate, which provides insights into the molecular interactions and properties of similar ionic liquids (Kausteklis et al., 2019).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

Ionic liquids like “1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate” are being targeted for applications in next-generation low-power electronics and optoelectronic devices . Their unique properties make them promising materials for these applications.

properties

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)8(5,6)7/h14-16H,3-13H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNWMNCQEJIOHL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049299
Record name 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate

CAS RN

404001-52-1
Record name 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate
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Record name 1-Dodecyl-3-methylimidazolium trifluoromethylsulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AA Shamsuri, SNA Md. Jamil - Materials, 2020 - mdpi.com
… Two types of ILbS were used, specifically, 1-dodecyl-3-methylimidazolium trifluoromethanesulfonate, [C 12 mim][OTf] and 1-dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)…
Number of citations: 27 www.mdpi.com
S Friesen, T Buchecker, A Cognigni, K Bica… - Langmuir, 2017 - ACS Publications
… the SAILs 1-dodecyl-3-methylimidazolium bromide ([C 12 MIM]Br), 1-dodecyl-3-methylimidazolium iodide ([C 12 MIM]I), and 1-dodecyl-3-methylimidazolium trifluoromethanesulfonate ([…
Number of citations: 28 pubs.acs.org
SS Hu, L Yi, XY Li, J Cao, LH Ye, W Cao… - Journal of agricultural …, 2014 - ACS Publications
… [bmin]BF 4 ), 1-dodecyl-3-methylimidazolium chloride ([C 12 mim]Cl), 1-dodecyl-3-methylimidazolium bromide ([C 12 mim]Br), 1-dodecyl-3-methylimidazolium trifluoromethanesulfonate …
Number of citations: 21 pubs.acs.org
HN Abdelhamid - TrAC Trends in Analytical Chemistry, 2016 - Elsevier
Applications of ionic liquids (ILs) for mass spectrometry (MS) are a burgeoning area and are promising for real applications. However, the research of ILs for MS is in its infancy and …
Number of citations: 82 www.sciencedirect.com
S Zhang, X Lu, Q Zhou, X Li, X Zhang, S Li - 2009 - books.google.com
This comprehensive database on physical properties of pure ionic liquids (ILs) contains data collected from 269 peer-reviewed papers in the period from 1982 to June 2008. There are …
Number of citations: 389 books.google.com
K Du, J Li, Y Bai, M An, X Gao, Y Chang - Food Chemistry, 2018 - Elsevier
… 4 ), 1-dodecyl-3-Methyl-1H-Imidazolium nitrate ([Domim]NO 3 ), 1-hexyl-3-methylimidazolium tetrafluoroborate ([Hmim]BF 4 ), 1-dodecyl-3-methylimidazolium trifluoromethanesulfonate (…
Number of citations: 50 www.sciencedirect.com
M Saedtler, L Meinel - Encyclopedia of Ionic Liquids, 2019 - books.google.com
Ionic liquids (ILs) are salts with a melting point (Tm) or a glass transition (Tg) temperature below 100 C [1]. Since the first description of air-and water-stable imidazolium ILs in 1992, the …
Number of citations: 2 books.google.com

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